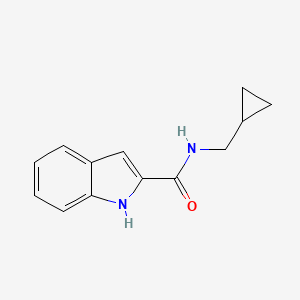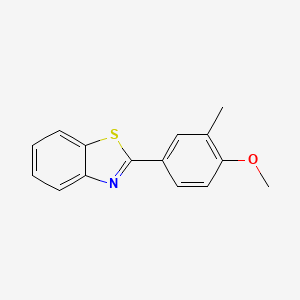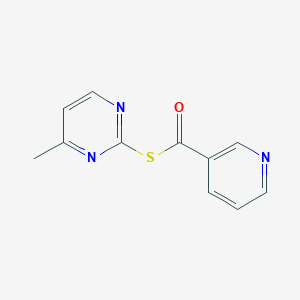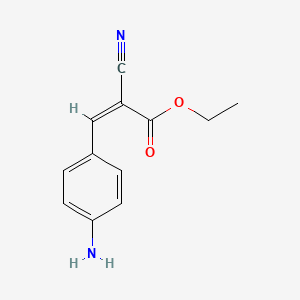
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential use in the development of organic electronics.
Mecanismo De Acción
The mechanism of action of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has no significant toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. It has also been shown to have low solubility in water, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is its potential as a scaffold for the development of new drugs. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, its low solubility in water may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one. One direction is the development of new drugs based on this compound. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. Another direction is the study of its potential use in material science. Its potential use in the development of organic electronics makes it an interesting candidate for further study. Finally, further studies are needed to determine its toxicity in vivo and its potential use in other fields such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one involves the reaction of azetidine-1-carboxylic acid with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl acetoacetate to yield the final product.
Propiedades
IUPAC Name |
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-12-14(8-9-15(21)19-10-5-11-19)16(17)20(18-12)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJWOPBMPAQOW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)



![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)



